molecular formula C22H25N5O4S2 B2512515 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide CAS No. 1021119-72-1

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2512515
CAS No.: 1021119-72-1
M. Wt: 487.59
InChI Key: BVWPAMPGVYIQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Chemical Reactions Analysis

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . This suggests that it has a high reactivity and potential for use in biological applications.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on structurally similar compounds has explored their molecular interactions with biological receptors. For instance, studies have detailed the conformational analysis and molecular docking of specific antagonists to the CB1 cannabinoid receptor, revealing insights into the steric and electrostatic requirements for binding and activity. These studies contribute to understanding the pharmacophore models for receptor-ligand interactions, offering a foundation for developing new therapeutics targeting cannabinoid receptors and potentially other G protein-coupled receptors (GPCRs) (Shim et al., 2002).

Synthesis of Heterocyclic Compounds

Another area of significant interest is the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry for creating new therapeutic agents. Studies have demonstrated innovative methods to synthesize isoxazolines, isoxazoles, and other heterocyclic derivatives through various chemical reactions, highlighting the versatility of pyrazole-based compounds in synthesizing diverse molecular architectures with potential biological activities (Rahmouni et al., 2014).

Enzyme Inhibitory Activities

The enzyme inhibitory activities of thiophene-based heterocyclic compounds have been evaluated, demonstrating their potential as enzyme inhibitors. These studies often involve molecular docking to predict the interaction of compounds with enzyme active sites, providing insights into the design of inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which are targets for treating various diseases including Alzheimer's and cancer (Cetin et al., 2021).

Antimicrobial and Antiviral Activities

Furthermore, pyrimidine derivatives, closely related to pyrazole-based compounds, have shown antimicrobial and antiviral activities, suggesting the potential of such molecules in developing new antimicrobial agents. The synthesis and characterization of these compounds, followed by the evaluation of their biological activities, are critical steps in drug discovery processes (Rathod & Solanki, 2018).

Future Directions

The discovery and characterization of this compound represent a significant step forward in the development of GIRK channel activators . Future research could focus on further optimizing this compound and evaluating its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide plays a significant role in biochemical reactions by interacting with G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, which modulate cellular excitability. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and influencing the flow of potassium ions across the cell membrane . This interaction is crucial for maintaining cellular homeostasis and regulating various physiological processes.

Cellular Effects

This compound affects various types of cells by modulating cell signaling pathways, gene expression, and cellular metabolism. By activating GIRK1/2 channels, the compound influences the membrane potential and excitability of neurons and other excitable cells . This modulation can impact neurotransmitter release, synaptic plasticity, and overall neuronal communication. Additionally, the compound may affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism and signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GIRK1/2 channels, leading to their activation . This binding enhances the flow of potassium ions through the channels, resulting in hyperpolarization of the cell membrane. The hyperpolarization reduces the likelihood of action potential generation, thereby modulating cellular excitability. The compound may also interact with other biomolecules, such as enzymes and proteins, to influence cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and metabolic stability, which allows for sustained activity in in vitro and in vivo studies . Long-term exposure to the compound may lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. The degradation of the compound over time can also impact its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK1/2 channels and modulates cellular excitability without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including disruptions in cellular homeostasis and potential damage to tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by various enzymes, leading to the formation of metabolites that may retain some biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, the compound may affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, the compound may bind to proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for the compound’s activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may play a role in directing the compound to its subcellular destinations. The localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S2/c1-13-19-16(22(29)26-7-4-14(5-8-26)20(23)28)11-17(18-3-2-9-32-18)24-21(19)27(25-13)15-6-10-33(30,31)12-15/h2-3,9,11,14-15H,4-8,10,12H2,1H3,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWPAMPGVYIQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.